molecular formula C26H25N3O2S B2477009 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1207056-48-1

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2477009
CAS No.: 1207056-48-1
M. Wt: 443.57
InChI Key: LHAZENIRHUWBKF-UHFFFAOYSA-N
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Description

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that features an imidazole ring, a benzyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the benzyl and methoxyphenyl groups. The final step involves the formation of the thioacetamide linkage.

    Imidazole Ring Formation: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of Benzyl and Methoxyphenyl Groups: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, while the methoxyphenyl group can be added through a nucleophilic aromatic substitution reaction.

    Formation of Thioacetamide Linkage: The final step involves the reaction of the imidazole derivative with p-tolyl isothiocyanate under basic conditions to form the thioacetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted benzyl or methoxyphenyl derivatives.

Scientific Research Applications

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, or anticancer properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, disrupting their normal function. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The benzyl and methoxyphenyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide: Similar structure but lacks the methoxy group.

    2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(phenyl)acetamide: Similar structure but lacks the p-tolyl group.

Uniqueness

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is unique due to the presence of both the methoxyphenyl and p-tolyl groups, which may confer distinct chemical and biological properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-benzyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c1-19-8-12-22(13-9-19)28-25(30)18-32-26-27-16-24(21-10-14-23(31-2)15-11-21)29(26)17-20-6-4-3-5-7-20/h3-16H,17-18H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAZENIRHUWBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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